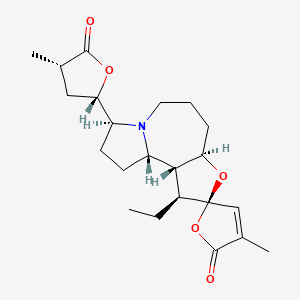

![molecular formula C15H24O4 B1255701 (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1255701.png)

(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

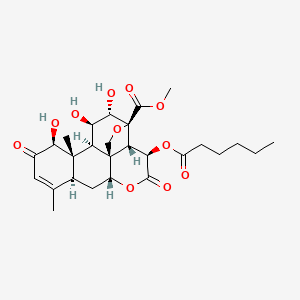

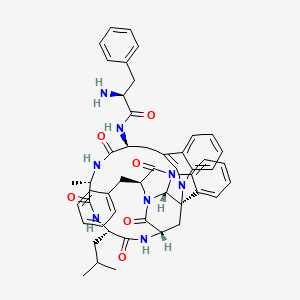

(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is a semisynthetic derivative of artemisinin, a well-known antimalarial agent derived from the plant Artemisia annua. This compound lacks a lactone carbonyl group at the 10-position, which distinguishes it from artemisinin. This modification enhances its antimalarial properties, although it also results in lower solubility and bioavailability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane can be synthesized through a series of chemical transformations starting from artemisinin. The process involves the reduction of artemisinin using boron trifluoride-diethyl ether and sodium borohydride to produce 10-deoxoartemisinin . Another method involves microbial transformation, where microorganisms such as Cunninghamella echinulata and Cunninghamella elegans are used to hydroxylate deoxoartemisinin at multiple sites .

Industrial Production Methods: Industrial production of deoxoartemisinin typically involves large-scale chemical synthesis using the aforementioned reduction methods. The process is optimized to ensure high yield and purity of the final product. Microbial transformation methods are also being explored for industrial applications due to their potential for producing structurally diverse derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The reduction of artemisinin to deoxoartemisinin is a key step in its synthesis.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Sodium borohydride and boron trifluoride-diethyl ether are commonly used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

Hydroxylated Derivatives: These are formed through oxidation and have improved properties.

Reduced Derivatives: These are formed through reduction and are key intermediates in the synthesis of deoxoartemisinin

Wissenschaftliche Forschungsanwendungen

(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.

Biology: this compound and its derivatives are studied for their biological activities, including antimalarial, anti-inflammatory, and anticancer properties.

Medicine: It is being explored as a potential therapeutic agent for various diseases, including malaria and cancer.

Industry: this compound is used in the development of new drugs and in the study of microbial transformation processes

Wirkmechanismus

(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane exerts its effects through the generation of reactive oxygen species (ROS) upon activation by heme or ferrous iron. These ROS cause damage to essential macromolecules within the parasite, leading to its death. The compound also affects various molecular targets and pathways, including apoptosis-related proteins and inflammation-related molecules .

Vergleich Mit ähnlichen Verbindungen

Artemisinin: The parent compound from which deoxoartemisinin is derived. It contains a lactone carbonyl group at the 10-position.

Deoxyartemisinin: Another derivative of artemisinin that lacks the peroxide bridge structure.

Hydroxylated (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecanes: These derivatives have improved properties compared to deoxoartemisinin.

Uniqueness: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is unique due to its enhanced antimalarial properties and the absence of the lactone carbonyl group at the 10-position. This structural modification differentiates it from other artemisinin derivatives and contributes to its distinct pharmacological profile .

Eigenschaften

Molekularformel |

C15H24O4 |

|---|---|

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14+,15+/m1/s1 |

InChI-Schlüssel |

BOQMASYCUFVXCR-LHJKONGQSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C |

Kanonische SMILES |

CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |

Synonyme |

10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)

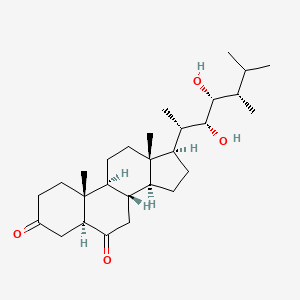

![[(1R,4S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1255631.png)

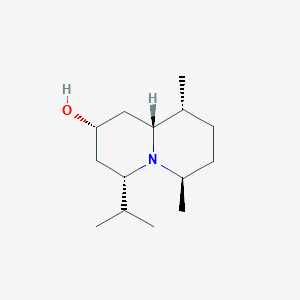

![10,13-Dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1255643.png)